molecular formula C11H9ClN2 B1532780 6-(3-Chlorophenyl)pyridin-3-amine CAS No. 1226220-94-5

6-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B1532780
CAS No.: 1226220-94-5
M. Wt: 204.65 g/mol
InChI Key: OEQUJRQVKHKZHW-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amine group at the 3-position and a chlorophenyl group at the 6-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Chlorophenyl)pyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For example, 3-bromo-6-(3-chlorophenyl)pyridine can be reacted with an amine under palladium-catalyzed conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromophenyl)pyridin-3-amine
  • 6-(3-Fluorophenyl)pyridin-3-amine
  • 6-(3-Methylphenyl)pyridin-3-amine

Uniqueness

6-(3-Chlorophenyl)pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the electronic effects of the chlorine atom can affect the compound’s biological activity, potentially leading to unique pharmacological properties .

Properties

IUPAC Name

6-(3-chlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUJRQVKHKZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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